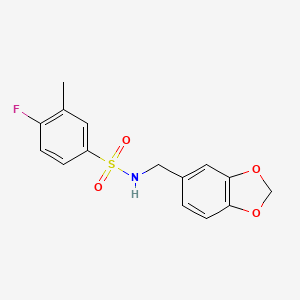

N-(1,3-benzodioxol-5-ylmethyl)-4-fluoro-3-methylbenzenesulfonamide

Description

N-(1,3-Benzodioxol-5-ylmethyl)-4-fluoro-3-methylbenzenesulfonamide is a sulfonamide derivative characterized by a benzodioxole moiety linked to a substituted benzenesulfonamide group. The benzodioxole ring (1,3-benzodioxol-5-yl) contributes to its lipophilic properties, while the sulfonamide group (-SO₂NH-) and substituents (4-fluoro, 3-methyl) on the benzene ring influence its electronic and steric profiles. This compound is primarily utilized in synthetic chemistry as an intermediate for generating heterocyclic derivatives, such as thiadiazoles and triazoles, through reactions with heteroaryl thiols .

Properties

IUPAC Name |

N-(1,3-benzodioxol-5-ylmethyl)-4-fluoro-3-methylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14FNO4S/c1-10-6-12(3-4-13(10)16)22(18,19)17-8-11-2-5-14-15(7-11)21-9-20-14/h2-7,17H,8-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVCAXPTUXSMQRU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)S(=O)(=O)NCC2=CC3=C(C=C2)OCO3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14FNO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801321853 | |

| Record name | N-(1,3-benzodioxol-5-ylmethyl)-4-fluoro-3-methylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801321853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

46.8 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49640815 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

693239-74-6 | |

| Record name | N-(1,3-benzodioxol-5-ylmethyl)-4-fluoro-3-methylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801321853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-4-fluoro-3-methylbenzenesulfonamide typically involves multiple steps. One common route starts with the preparation of the benzodioxole moiety, which can be synthesized through the condensation of catechol with formaldehyde. The resulting benzodioxole is then subjected to a series of reactions to introduce the sulfonamide group and the fluorine atom.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product in a pure form.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzodioxol-5-ylmethyl)-4-fluoro-3-methylbenzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen atoms or to convert nitro groups to amines.

Substitution: The fluorine atom and sulfonamide group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

Chemistry

In chemistry, N-(1,3-benzodioxol-5-ylmethyl)-4-fluoro-3-methylbenzenesulfonamide is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In the field of biology and medicine, this compound has shown potential as an anticancer agent. Studies have demonstrated its ability to inhibit the growth of cancer cells by interfering with specific molecular pathways . Additionally, it may have applications in the development of new drugs for the treatment of other diseases.

Industry

Industrially, this compound can be used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for use in coatings, adhesives, and other high-performance applications.

Mechanism of Action

The mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-4-fluoro-3-methylbenzenesulfonamide involves its interaction with specific molecular targets. In cancer cells, it has been shown to inhibit the activity of enzymes involved in cell proliferation and survival . This leads to cell cycle arrest and apoptosis, effectively reducing the growth of cancer cells.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares N-(1,3-benzodioxol-5-ylmethyl)-4-fluoro-3-methylbenzenesulfonamide with structurally related sulfonamide and benzodioxole derivatives.

Key Structural and Functional Insights:

Benzodioxole Derivatives: The benzodioxole moiety is a common feature in compounds like the target molecule and ’s cyano-enamide derivative. This group enhances metabolic stability and lipophilicity, which may improve membrane permeability in bioactive molecules . Substitutions on the benzene ring (e.g., 4-fluoro, 3-methyl in the target vs. difluoromethylthio in ) modulate steric bulk and electronic effects, impacting reactivity and binding interactions.

Sulfonamide/Sulfonyl Analogs :

- The sulfonamide group in the target compound contrasts with the sulfamoyl linkage in and the sulfonyl chloride in . Sulfonamides are typically less reactive than sulfonyl chlorides but serve as hydrogen-bond acceptors in drug design.

- ’s sulfonyl chloride is a versatile intermediate for synthesizing sulfonamides, sulfonic esters, or sulfonic acids, whereas the target compound is tailored for heterocyclic derivatization .

Synthetic Utility :

- The target compound’s synthesis ( ) involves nucleophilic displacement with heteroaryl thiols under basic conditions, a strategy shared with other sulfonamide intermediates. In contrast, ’s compound likely requires more complex coupling steps due to its extended conjugation.

Biological Activity

N-(1,3-benzodioxol-5-ylmethyl)-4-fluoro-3-methylbenzenesulfonamide is a complex organic compound notable for its potential biological activities, particularly in cancer research. This compound features a benzodioxole moiety, a fluorine atom, and a sulfonamide group, which contribute to its unique properties and mechanisms of action.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C15H14FNO4S

- CAS Number : 693239-74-6

The compound's structure is characterized by the presence of a sulfonamide group, which is known for its biological activity, particularly in medicinal chemistry.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. It has been shown to inhibit the growth of various cancer cell lines by interfering with specific molecular pathways involved in cell proliferation and survival.

The mechanism through which this compound exerts its effects includes:

- Inhibition of Enzymatic Activity : The compound inhibits enzymes critical for cancer cell growth.

- Induction of Apoptosis : It can trigger programmed cell death in malignant cells.

- Cell Cycle Arrest : The compound may halt the cell cycle at specific phases, preventing cancer cells from dividing.

Case Studies

Several studies have explored the biological effects of this compound:

- Study on B16F10 Cells : In vitro experiments demonstrated that this compound inhibited melanin production by affecting intracellular tyrosinase activity. This suggests potential applications in treating hyperpigmentation disorders and melanoma .

- Cytotoxicity Assessment : The cytotoxic effects were evaluated on various cancer cell lines, revealing that concentrations below 20 µM did not exhibit significant toxicity while maintaining effective inhibition of cancer cell growth .

Comparative Biological Activity

To better understand the biological activity of this compound, it is useful to compare it with related compounds:

| Compound Name | Anticancer Activity | Tyrosinase Inhibition | Cytotoxicity |

|---|---|---|---|

| Compound A | Moderate | High | Low |

| Compound B | High | Moderate | Moderate |

| This compound | High | High | Low |

This table illustrates that this compound shows promising anticancer properties along with significant tyrosinase inhibition while maintaining low cytotoxicity levels.

Research Findings

Recent studies have focused on elucidating the structure-activity relationship (SAR) of this compound. The presence of the benzodioxole moiety is crucial for its biological activity, enhancing its interaction with target proteins involved in cancer progression.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.